molecular formula C15H8F3N5OS B14942244 3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942244
M. Wt: 363.3 g/mol
InChI Key: CUDGHLQCVWZJQR-UHFFFAOYSA-N
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Description

3-(4-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a pyridyl group, a trifluoromethoxyphenyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(4-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multi-step process. One common method includes the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This involves the reaction of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the rearrangement and coupling reactions.

Chemical Reactions Analysis

3-(4-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include palladium catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

3-(4-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(4-PYRIDYL)-6-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H8F3N5OS

Molecular Weight

363.3 g/mol

IUPAC Name

3-pyridin-4-yl-6-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F3N5OS/c16-15(17,18)24-11-3-1-10(2-4-11)13-22-23-12(20-21-14(23)25-13)9-5-7-19-8-6-9/h1-8H

InChI Key

CUDGHLQCVWZJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4)OC(F)(F)F

Origin of Product

United States

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